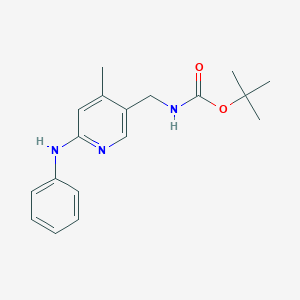

tert-Butyl ((4-methyl-6-(phenylamino)pyridin-3-yl)methyl)carbamate

Description

Properties

Molecular Formula |

C18H23N3O2 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

tert-butyl N-[(6-anilino-4-methylpyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C18H23N3O2/c1-13-10-16(21-15-8-6-5-7-9-15)19-11-14(13)12-20-17(22)23-18(2,3)4/h5-11H,12H2,1-4H3,(H,19,21)(H,20,22) |

InChI Key |

ILPNEYVDCAPCPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Curtius Rearrangement-Based One-Pot Synthesis

A prominent method to prepare tert-butyl carbamates involves a one-pot Curtius rearrangement, which converts an acyl azide intermediate into an isocyanate, subsequently trapped by tert-butanol to form the carbamate.

- Starting from the corresponding acid or acid chloride of the substituted pyridine, diphenylphosphoryl azide (DPPA) is reacted in the presence of triethylamine and a solvent mixture of t-butanol/toluene (1:1).

- The reaction proceeds via formation of an acyl azide intermediate, which rearranges to an isocyanate under mild heating.

- The isocyanate intermediate is trapped in situ by tert-butanol to yield the tert-butyl carbamate.

- This method yields the carbamate with improved purity and approximately 60% isolated yield.

- The reaction is typically heated at 100 °C for 12–20 hours until completion, monitored by HPLC analysis.

- Phosphorous salt impurities from DPPA require purification steps.

This method is advantageous for its one-pot operation and relatively high yield and purity, suitable for complex pyridine derivatives bearing amino substituents.

Amination via C-N Cross-Coupling Reactions

- Late-stage C-N cross-coupling reactions such as Buchwald-Hartwig or Ullmann-type couplings are used to introduce the phenylamino group on the pyridine ring.

- These methods allow selective amination of halogenated pyridine intermediates, often after installation of the tert-butyl carbamate protecting group.

- Reaction conditions typically involve palladium or copper catalysts, suitable ligands, and elevated temperatures.

- These steps are often combined with carbamate formation or performed sequentially depending on substrate stability.

Lithiation and Electrophilic Substitution for Pyridine Functionalization

- A lithiation approach is used to functionalize the pyridine ring at specific positions.

- For example, tert-butyl (6-chloropyridin-3-yl)carbamate is treated with n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C to -10 °C).

- The lithiated intermediate is then reacted with electrophiles such as iodine to introduce halogen substituents or with dry ice (CO2) to form carboxylic acid derivatives.

- The resulting intermediates are purified by silica gel chromatography.

- Typical yields for these steps are in the range of 50–60%.

- These intermediates serve as precursors for further amination or carbamate formation steps.

Carbamate Formation by Coupling Reagents

- Carbamates can be synthesized by condensation of amines with tert-butyl carbamate precursors using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

- This method is effective for synthesizing tert-butyl carbamates from substituted amines and carboxylic acid derivatives.

- Reactions are typically carried out in aprotic solvents under mild conditions, yielding the desired carbamates in excellent yields.

- The method allows for structural diversity by varying the substituents on the amine or acid components.

- The Curtius rearrangement method is favored for its operational simplicity and ability to form carbamates directly from carboxylic acid derivatives without isolating intermediates.

- Cross-coupling methods provide flexibility in introducing complex amine substituents but may require careful catalyst and ligand optimization.

- Lithiation methods enable precise functionalization of the pyridine ring but involve low-temperature handling and sensitive reagents.

- Carbamate coupling using EDCI/HOBt is a robust method for carbamate bond formation, widely used in medicinal chemistry for carbamate derivatives.

- Purification challenges include removal of phosphorous by-products and side-products from cross-coupling or lithiation steps.

- Reaction monitoring by HPLC and spectroscopic characterization (NMR, MS) is essential for confirming product identity and purity.

The preparation of tert-Butyl ((4-methyl-6-(phenylamino)pyridin-3-yl)methyl)carbamate is achieved through a combination of advanced synthetic techniques including one-pot Curtius rearrangement, selective C-N cross-coupling amination, lithiation-based pyridine functionalization, and carbamate coupling reactions. Each method offers distinct advantages in yield, purity, and operational convenience. The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis. These preparation strategies are well-documented in patent literature and peer-reviewed studies, providing a solid foundation for further development and application of this compound in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-methyl-6-(phenylamino)pyridin-3-yl)methyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Effects

Research indicates that tert-butyl ((4-methyl-6-(phenylamino)pyridin-3-yl)methyl)carbamate exhibits neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity, which is relevant in Alzheimer's disease. In vitro studies have shown that this compound can inhibit Aβ aggregation and reduce oxidative stress markers in astrocytes, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

2. Enzyme Inhibition

The compound has been identified as a dual inhibitor of β-secretase and acetylcholinesterase enzymes. This dual action can potentially mitigate the progression of Alzheimer’s disease by reducing Aβ formation and enhancing cholinergic signaling in the brain .

| Activity | Effect | Reference |

|---|---|---|

| Neuroprotection | Moderate protective effect | |

| β-secretase inhibition | Prevents Aβ aggregation | |

| Acetylcholinesterase inhibition | Enhances cholinergic activity |

Case Studies

Case Study 1: In Vitro Assessment of Neuroprotection

A study assessed the protective effects of this compound on astrocyte cells exposed to Aβ. The results indicated a significant reduction in cell death and inflammatory markers (TNF-α levels) when treated with the compound compared to untreated controls .

Case Study 2: In Vivo Efficacy

In an animal model, the compound was tested for its ability to inhibit amyloidogenesis following scopolamine administration. While the in vitro results were promising, the in vivo studies showed limited efficacy, attributed to bioavailability issues within the brain . This highlights the need for further research to enhance delivery mechanisms for effective therapeutic outcomes.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-methyl-6-(phenylamino)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogs are tert-butyl carbamates with pyridine or pyrimidine cores, differing in substituent positions and functional groups. Key examples from patents and chemical catalogs include:

*Similarity scores (0–1 scale) are based on structural overlap with the target compound, calculated using cheminformatics tools .

Key Observations :

- Electron-Withdrawing Groups (e.g., bromo, iodo): Enhance reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira) but may reduce solubility .

- Polar Substituents (e.g., hydroxymethyl, methoxy): Improve aqueous solubility, critical for pharmacokinetics .

- Halogenation (e.g., fluorine in 1799420-92-0): Increases metabolic stability and binding affinity in drug candidates .

Comparison with Target Compound :

- The phenylamino group at position 6 in the target compound may necessitate milder coupling conditions to avoid decomposition of the aromatic amine.

- The methyl group at position 4 likely sterically hinders reactions at adjacent positions, contrasting with unsubstituted analogs like 56700-70-0 .

Biological Activity

tert-Butyl ((4-methyl-6-(phenylamino)pyridin-3-yl)methyl)carbamate, with CAS number 1355178-56-1, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant studies.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

-

Anticancer Activity :

- Studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells by increasing lactate dehydrogenase (LDH) levels, indicating cell membrane damage and subsequent cell death .

- The compound's ability to alter cell cycle progression suggests it could be a candidate for further development in cancer therapies.

-

Antimicrobial Properties :

- Preliminary assessments have suggested potential antibacterial activity, although specific strains and mechanisms require further investigation.

- Neuroprotective Effects :

Case Studies and Research Findings

The mechanisms by which this compound exerts its effects are not fully elucidated but may include:

- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in cancer progression and neurodegeneration.

- Induction of Apoptosis : Evidence from cell studies indicates that it may trigger apoptotic pathways in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.